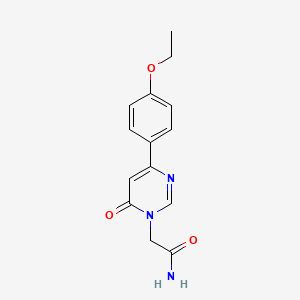

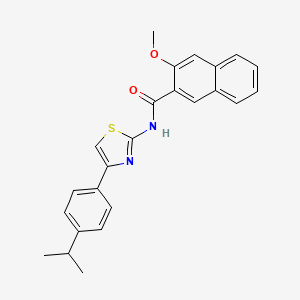

2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamide” is a derivative of acetamide . Acetamide derivatives are known to have various applications in the field of medicinal chemistry .

Synthesis Analysis

While specific synthesis methods for this exact compound were not found, similar compounds such as “2-chloro-N-(4-ethoxyphenyl)acetamide” and “N-(4-methoxyphenyl)-2-methoxy-acetamide” have been synthesized . The synthesis of these compounds often involves the reaction of anilines with acetyl bromide or other acetylating agents .Scientific Research Applications

Anticonvulsant Potential

Research indicates that derivatives of 2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamide exhibit potential as anticonvulsant agents. A study by Severina et al. (2020) focused on synthesizing derivatives for this purpose, analyzing their interaction with anticonvulsant biotargets through molecular docking. Some derivatives demonstrated moderate anticonvulsant activity in vivo, with notable effects on seizure latency, duration, and lethality in rats (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).

Radiopharmaceutical Development

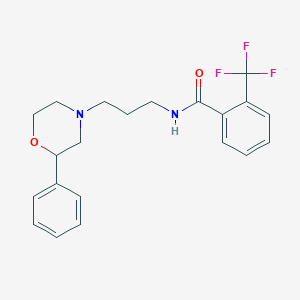

The compound has applications in developing radiopharmaceuticals for positron emission tomography (PET). Dollé et al. (2008) reported the synthesis of a derivative for imaging the translocator protein (18 kDa), crucial for studying brain disorders and inflammation (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).

Antimicrobial Properties

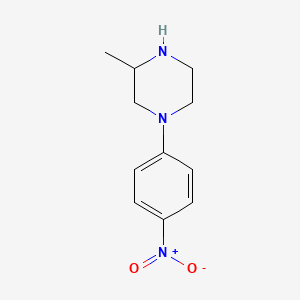

Research on 2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamide derivatives has shown promising antimicrobial properties. Debnath and Ganguly (2015) synthesized and evaluated derivatives for their antibacterial and antifungal activities, finding some compounds particularly effective against various pathogenic microorganisms (Debnath & Ganguly, 2015).

Potential in Adenosine Receptor Antagonism

Yaziji et al. (2013) explored methoxyphenyl substitution on the 2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamide scaffold to modulate the A3 adenosine receptor antagonistic profile. Their study led to the development of novel ligands with high potency and selectivity for A3 adenosine receptors (Yaziji, Rodríguez, Coelho, García‐Mera, El Maatougui, Brea, Loza, Cadavid, Gutiérrez‐de‐Terán, & Sotelo, 2013).

Anticancer Research

Compounds based on this chemical structure have shown potential in anticancer research. Al-Sanea et al. (2020) synthesized derivatives and evaluated them against cancer cell lines, observing significant cancer cell growth inhibition in some compounds (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020).

Mechanism of Action

Mode of Action

It is possible that the compound interacts with its targets through a variety of mechanisms, including binding to specific receptors or enzymes, altering cellular processes, or modulating signal transduction pathways .

Biochemical Pathways

The compound may influence a variety of cellular processes and pathways, potentially leading to downstream effects on cell function and physiology .

Result of Action

The compound may exert its effects by modulating cellular processes, altering signal transduction pathways, or interacting with specific molecular targets .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamide. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and activity .

properties

IUPAC Name |

2-[4-(4-ethoxyphenyl)-6-oxopyrimidin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c1-2-20-11-5-3-10(4-6-11)12-7-14(19)17(9-16-12)8-13(15)18/h3-7,9H,2,8H2,1H3,(H2,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZAIRJUWDLMEBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-7-carboxylic acid](/img/structure/B2818769.png)

![2,4,7,8-Tetramethyl-6-(3-morpholin-4-ylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2818779.png)

![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2818780.png)

![[3-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)-1-adamantyl]acetic acid](/img/structure/B2818782.png)

![N-[(6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-L-methionine](/img/structure/B2818784.png)

![3-[Fluoro-(3-fluoro-phenyl)-methyl]-benzoic acid](/img/structure/B2818786.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2818791.png)